Cyclopropane-1,1-dicarboxylic acid

描述

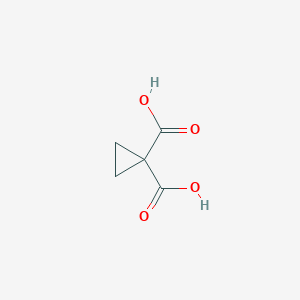

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclopropane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKLLWKMYAMLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208526 | |

| Record name | 1,1-Cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-10-7 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclopropanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropane-1,1-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopropane 1,1 Dicarboxylic Acid and Its Derivatives

Classic Synthetic Routes to Cyclopropane-1,1-dicarboxylic Acid

Traditional methods for synthesizing this compound have been well-established for decades, primarily relying on hydrolysis of its corresponding diesters and reactions involving malonic acid derivatives.

Hydrolysis of Corresponding Diesters of this compound

A common and long-standing method for the preparation of this compound is the hydrolysis of its dialkyl esters, such as diethyl cyclopropane-1,1-dicarboxylate. orgsyn.orggoogle.com This saponification process is typically carried out using a strong base, like sodium hydroxide, followed by acidification. orgsyn.orggoogleapis.com While effective, this two-step process can be slow. orgsyn.org The diesters themselves are often synthesized through the reaction of a dialkyl malonate with a 1,2-dihaloethane. orgsyn.orggoogle.com However, a significant challenge in this approach is the separation of the desired diester from unreacted dialkyl malonate, which often requires difficult distillation procedures. orgsyn.org In fact, commercially available lots of the cyclopropane (B1198618) diester can contain substantial amounts of diethyl malonate. orgsyn.org

The hydrolysis can also be achieved under acidic conditions. For instance, the hydrolysis of dimethyl cyclopropane-1,1-dicarboxylate can be catalyzed by an ion exchange resin in the presence of water. google.com This method allows for the reaction to proceed at temperatures between 30 and 100 °C under vacuum. google.com The resulting dicarboxylic acid, being soluble in water, can then be isolated through extraction with an organic solvent like methyl t-butyl ether. google.com

Reactions Involving Malonic Acid and 1,2-Dihalogeno Compounds

The direct reaction of malonic acid or its esters with 1,2-dihalogeno compounds, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644), is a foundational route to this compound and its derivatives. google.comorgsyn.org The classic Perkin synthesis involves the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethoxide as the condensation agent, though initial yields were modest at 27-29%. google.com Over the years, modifications have improved this yield. google.com

A major side reaction in this process is the intermolecular reaction of the malonate, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate. google.com The use of the less expensive and industrially available 1,2-dichloroethane can exacerbate the formation of this byproduct. google.com To circumvent some of these issues, alternative bases like potassium carbonate have been employed, which can lead to yields of up to 85% with 1,2-dichloroethane. google.comgoogle.com However, this method produces significant amounts of carbon dioxide. google.com

A more recent development involves the gradual addition of an alcoholate solution to a mixture of the malonic acid derivative and the 1,2-dichloro compound, which can achieve yields of almost 90%. google.com This process is advantageous as it does not produce waste gas. google.com

| Reactants | Catalyst/Base | Solvent | Yield | Reference |

| Diethyl malonate, 1,2-dibromoethane | Sodium ethoxide | Ethanol | 27-29% | google.com |

| Diethyl malonate, 1,2-dibromoethane | Sodium ethoxide | Ethanol | 40% | google.com |

| Dimethyl malonate, 1,2-dibromoethane | Potassium carbonate | Dimethylformamide | 73% | google.com |

| Dimethyl malonate, 1,2-dichloroethane | Potassium carbonate | Dimethylformamide | up to 85% | google.com |

| Dimethyl malonate, 1,2-dichloroethane | Sodium methylate | Dimethylformamide/Methanol (B129727) | ~90% | google.com |

Decarboxylation of Cyclopropanedicarboxylic Acid for Cyclopropanecarboxylic Acid Synthesis

This compound can serve as a starting material for the synthesis of cyclopropanecarboxylic acid through a decarboxylation reaction. orgsyn.orgyoutube.com This process typically involves heating the dicarboxylic acid, which leads to the loss of one of the carboxyl groups as carbon dioxide. orgsyn.org While this method is a recognized route, other preparative methods for cyclopropanecarboxylic acid, such as the hydrolysis of cyclopropyl (B3062369) cyanide or the oxidation of cyclopropyl methyl ketone, are often considered more practical. orgsyn.org The decarboxylation of 1,1-dicarboxylic acids is a common transformation in organic synthesis, and in the case of the cyclopropane derivative, it provides a straightforward entry into the monosubstituted cyclopropane ring system. youtube.com

Modern and Optimized Synthetic Strategies

Contemporary approaches to the synthesis of this compound and its derivatives focus on improving efficiency, reducing environmental impact, and enhancing stereoselectivity. These methods often employ advanced catalytic systems and greener reaction conditions.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of this compound. orgsyn.org This methodology facilitates the reaction between reactants that are in different phases, typically an aqueous phase and an organic phase. In a notable one-pot synthesis, diethyl malonate and 1,2-dibromoethane are reacted in the presence of a phase-transfer catalyst, such as triethylbenzylammonium chloride, and a concentrated aqueous solution of sodium hydroxide. orgsyn.org This approach directly yields this compound in good yields (66-73%) without the need to isolate the intermediate diester, thus avoiding the challenging purification steps associated with classic methods. orgsyn.org The reaction proceeds through the alkylation of the malonate system, which can occur at either the diester or the monoester stage. orgsyn.org This PTC method has also been successfully extended to the synthesis of other activated cyclopropanes, such as 1-cyanocyclopropanecarboxylic acid and 1-acetylcyclopropanecarboxylic acid. orgsyn.org

| Reactants | Catalyst | Base | Yield of this compound | Reference |

| Diethyl malonate, 1,2-dibromoethane | Triethylbenzylammonium chloride | 50% aq. NaOH | 66-73% | orgsyn.org |

Environmentally Conscious Approaches for this compound Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for cyclopropanation. thieme-connect.dethieme-connect.com These strategies aim to reduce the use of hazardous materials, minimize waste, and employ milder reaction conditions. thieme-connect.comacsgcipr.org While not always directly applied to the synthesis of the parent this compound, these green principles are being used to create a wide array of its derivatives.

One area of focus is the use of alternative reaction media, such as water or ionic liquids, to replace volatile organic solvents. thieme-connect.dethieme-connect.com For instance, asymmetric intramolecular cyclopropanation reactions have been successfully carried out in aqueous media using water-soluble ruthenium(II) catalysts. thieme-connect.com Another green approach involves the use of alternative energy sources like photochemistry. acs.org The solid-state photodenitrogenation of crystalline 1-pyrazolines has been shown to produce densely functionalized cyclopropanes stereospecifically, often with improved yields and selectivities compared to solution-phase reactions. acs.org This method is also scalable using aqueous crystalline suspensions. acs.org

Furthermore, the development of catalytic methods that use earth-abundant and less toxic metals is a key aspect of green cyclopropanation. acsgcipr.org The use of biocatalysis, employing enzymes to carry out cyclopropanation reactions, also represents a promising green alternative. thieme-connect.com For example, the enantioselective hydrolysis of amides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid has been achieved using the microorganism Rhodococcus rhodochrous. rsc.org While these examples showcase the broader trend in green cyclopropane synthesis, the direct application of these specific methods to produce this compound itself may require further research and development. The overarching goal is to create synthetic pathways that are not only efficient but also sustainable. thieme-connect.dethieme-connect.com

Synthesis of Specific this compound Analogues

The foundational method for synthesizing this compound involves the cycloalkylation of malonic esters with 1,2-dihaloalkanes. google.com A common procedure utilizes the reaction between diethyl malonate and 1,2-dibromoethane. orgsyn.org This classic approach has been adapted to produce a variety of analogues by substituting the malonic ester precursor.

This strategy's adaptability allows for the creation of doubly activated cyclopropanes. For instance, using ethyl cyanoacetate (B8463686) in place of diethyl malonate yields 1-cyanocyclopropanecarboxylic acid, while employing ethyl acetoacetate (B1235776) leads to 1-acetylcyclopropanecarboxylic acid. orgsyn.org The reaction is typically carried out in the presence of a base and a phase-transfer catalyst, such as triethylbenzylammonium chloride in aqueous sodium hydroxide, followed by acidification to yield the desired diacid. orgsyn.org

Patented industrial processes have further refined this methodology, often using less expensive 1,2-dichloro compounds and optimizing reaction conditions to improve yields and minimize by-products. One such process involves gradually adding an alcoholate condensation agent to a mixture of a malonic acid compound and a 1,2-dichloro compound in a solvent like dimethylformamide (DMF). google.com This approach has been shown to produce high yields of various dialkyl cyclopropane-1,1-dicarboxylates, which are key intermediates that can be hydrolyzed to the corresponding diacid. google.comgoogle.com

The following table summarizes the synthesis of several key analogues and derivatives, highlighting the versatility of the malonic ester cyclization approach.

Table 1: Synthesis of this compound Analogues and Derivatives

| Resulting Compound | Malonate Precursor | Co-reactant | Reagents/Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| This compound | Diethyl malonate | 1,2-dibromoethane | 50% NaOH (aq), Triethylbenzylammonium chloride, then HCl | 66–73% | orgsyn.org |

| Dimethyl cyclopropane-1,1-dicarboxylate | Dimethyl malonate | 1,2-dichloroethane | Sodium methylate in methanol, DMF, 110°C | 87% | google.com |

| Diethyl cyclopropane-1,1-dicarboxylate | Diethyl malonate | 1,2-dichloroethane | Sodium ethylate in ethanol, DMF, 115°C | 85.8% | google.com |

| Dimethyl 2-methylcyclopropane-1,1-dicarboxylate | Dimethyl malonate | 1,2-dichloropropane | Sodium methylate in methanol, DMF, 114°C | 78% | google.com |

Atom Transfer Radical Addition (ATRA) in Cyclopropane Carboxylic Acid Derivative Synthesis

Atom Transfer Radical Addition (ATRA) has emerged as a powerful and versatile strategy for carbon-carbon bond formation, and its application has been successfully extended to the synthesis of cyclopropane derivatives. acs.org This method offers a distinct advantage due to its functional group tolerance and atom economy. acs.orgnih.gov A noteworthy advancement in this area is the development of copper-catalyzed electrochemical ATRA (eATRA). acs.org

The eATRA process facilitates the synthesis of cyclopropane dicarboxylates from readily available materials. The reaction involves the electrochemical reduction of a Cu(II) precatalyst to a Cu(I) species. This active catalyst then reacts with a halomalonic ester, such as diethyl bromomalonate, to generate a carbon-centered radical, •CH(COOEt)₂. This radical subsequently adds across an alkene. The resulting radical intermediate is then trapped by a halide from the copper complex, forming a halide malonate ester intermediate. This intermediate undergoes a facile ring closure via nucleophilic substitution to yield the final cyclopropane product. acs.org

This electrochemical method has been successfully applied to a series of aromatic alkenes, accommodating various electron-donating and electron-withdrawing substituents. acs.org The process represents a modern, sustainable approach to cyclopropanation, avoiding harsher reagents often used in traditional methods. acs.orgbris.ac.uk

Research has also explored photoredox-catalyzed radical addition-polar cyclization cascades as an alternative route. nih.govbris.ac.uk In this approach, a radical is generated from an aliphatic carboxylic acid via photoredox-catalyzed decarboxylation. This radical adds to an electron-deficient alkene appended with an alkyl chloride. A subsequent single-electron transfer reduces the radical adduct to a carbanion, which undergoes intramolecular alkylation to forge the cyclopropane ring. nih.govbris.ac.uk

The following table details the synthesis of various diethyl 2-arylcyclopropane-1,1-dicarboxylates using the copper-catalyzed eATRA method.

Table 2: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylates via Copper-Catalyzed eATRA

| Alkene Substrate | Halomalonate Ester | Product (Diethyl 2-arylcyclopropane-1,1-dicarboxylate) | Isolated Yield | Reference |

|---|---|---|---|---|

| Styrene | Diethyl bromomalonate | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 82% | acs.org |

| 4-Methylstyrene | Diethyl bromomalonate | Diethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | 78% | acs.org |

| 4-Methoxystyrene | Diethyl bromomalonate | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 71% | acs.org |

| 4-(Trifluoromethyl)styrene | Diethyl bromomalonate | Diethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1,1-dicarboxylate | 72% | acs.org |

Reaction Mechanisms and Chemical Transformations of Cyclopropane 1,1 Dicarboxylic Acid

Decarboxylation Mechanisms of Cyclopropane (B1198618) Carboxylic Acids

The decarboxylation of cyclopropane-1,1-dicarboxylic acid and its derivatives can proceed through different mechanistic pathways, often influenced by temperature and the substitution pattern on the cyclopropane ring.

The thermal decarboxylation of certain substituted cyclopropane carboxylic acids does not simply lead to the loss of carbon dioxide to form a cyclopropane derivative. Instead, it can be accompanied by a rearrangement to form heterocyclic compounds like dihydrofurans. For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid at 120°C results in the formation of 2-cyclopropyl-4,5-dihydrofuran, rather than the anticipated dicyclopropyl ketone. arkat-usa.orgresearchgate.net

The proposed mechanism for this transformation involves an initial ring-opening of the cyclopropyl (B3062369) moiety to generate an α-allyl-β-keto acid intermediate. arkat-usa.orgresearchgate.net This intermediate, α-(cyclopropylcarbonyl)-3-butenoic acid in this specific case, then undergoes a simultaneous decarboxylation and rearrangement to yield the dihydrofuran product. arkat-usa.org It has been demonstrated that the decarboxylation and the rearrangement are concerted, rather than a stepwise process involving initial decarboxylation followed by cyclization. researchgate.net

This type of "vinyl-cyclopropyl" rearrangement is a known process in the chemistry of substituted cyclopropanes. researchgate.netnih.govnih.gov The driving force for the initial ring-opening is the release of the significant strain energy of the cyclopropane ring, which is further facilitated by the presence of two carbonyl groups. arkat-usa.org

In some instances, the ring-opening of the cyclopropane ring precedes the decarboxylation event. arkat-usa.org It has been shown that for cyclopropane carboxylic acid itself, decarboxylation can lead to propene, indicating that a ring-opening to a diradical species occurs, stabilized by the carboxyl group. arkat-usa.org A subsequent 1,2-hydrogen shift can lead to but-3-enoic acid, which is in equilibrium with crotonic acid. The final decarboxylation then proceeds from the but-3-enoic acid isomer through a cyclic transition state. arkat-usa.org

For α-(carbonyl) substituted cyclopropane carboxylic acids, the presence of the additional carbonyl group makes the ring-opening particularly facile. arkat-usa.org The lack of stabilizing substituents on the C3 position of the butenoic acid intermediate can facilitate a 1,2-hydrogen shift, leading to different isomers of the unsaturated keto acid. The subsequent step can either be a sequential decarboxylation followed by ring closure or a concerted decarboxylation and ring closure to form the final product. arkat-usa.org

Nucleophilic Attack and Ring-Opening Reactions

The strained nature of the cyclopropane ring in this compound and its derivatives makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its synthetic utility.

Derivatives of this compound can act as "homo-Michael acceptors," undergoing ring-opening upon attack by nucleophiles. orgsyn.org This reaction is a homoconjugate addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated system that is formally generated upon ring opening. This provides a synthetic route to products that are equivalent to the addition to a ⊕CH2-CH2-CH(CO2H)2 or ⊕CH2(CH2)2-CO2H synthon. orgsyn.org A variety of nucleophiles, including anilines, piperidine (B6355638), pyridine (B92270), mercaptides, and enolates, can participate in this type of reaction. orgsyn.org

The reactivity of this compound derivatives towards nucleophilic ring-opening can be significantly enhanced compared to related diesters like 1,1-dicarbethoxycyclopropane. This is exemplified by the reactivity of the spiroacylal derivative, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. This spiroacylal is considerably more reactive than 1,1-dicarbethoxycyclopropane in nucleophilic ring-opening reactions. For example, its reaction with piperidine occurs at room temperature, whereas the corresponding reaction with the diester requires heating to 110°C. orgsyn.org This enhanced reactivity is attributed to the conformation of the carbonyl groups in the spiroacylal, which are constrained in a way that ensures better overlap of their π-orbitals with the "bent bonds" of the cyclopropane ring, thus increasing its vulnerability to nucleophilic attack. orgsyn.org

Formation of Spiroacylals and their Reactivity

This compound can be readily converted into spiroacylals, which are valuable synthetic intermediates due to their heightened reactivity. A notable example is the formation of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione. This is achieved by reacting this compound with isopropenyl acetate (B1210297) in the presence of a catalytic amount of concentrated sulfuric acid. orgsyn.org

This spiroacylal is designed to be a highly reactive homo-Michael acceptor. orgsyn.org The geometric constraints imposed by the spirocyclic system enhance the electrophilicity of the cyclopropane ring. Consequently, it is readily attacked by a diverse range of nucleophiles, leading to ring-opened products that bear a stabilized carbanion. orgsyn.org For instance, the spiroacylal reacts with the weak nucleophile pyridine at room temperature to form a betaine. orgsyn.org The reaction with aniline (B41778) proceeds to give 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid, which upon heating, smoothly decarboxylates to afford N-phenyl-2-pyrrolidinone. orgsyn.org This reactivity underscores the utility of this spiroacylal as a synthetic equivalent for more complex synthons. orgsyn.org

Complexation with Metal Ions

This compound (cpdcH2) can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups of the deprotonated dianion (cpdc2-) can bind to metal centers in various modes, leading to diverse structural arrangements and interesting chemical properties.

The dianion of this compound serves as a versatile building block in the synthesis of coordination polymers with transition metals. A notable example is its coordination with cobalt(II) ions. mdpi.comnih.gov In these complexes, the cpdc2- ligand typically utilizes its carboxylate oxygen atoms to chelate and bridge metal centers, forming extended networks.

Research has shown the synthesis of Co(II) coordination polymers where the cyclopropane-1,1-dicarboxylate dianion acts as a bischelating ligand. mdpi.comnih.gov In these structures, the cobalt(II) ion is typically found in a quasi-octahedral coordination environment (CoO6). This coordination sphere is completed by oxygen atoms from the carboxylate groups of two cpdc2- ligands and water molecules in the apical positions, resulting in mononuclear bischelate fragments with the formula {CoII(cpdc)2(H2O)2}2-. mdpi.comnih.gov

The coordination of the cpdc2- ligand to the Co(II) center and the subsequent linking by alkali metals lead to the formation of robust, crystalline materials with distinct structural characteristics.

Table 1: Structural Details of Co(II)-cpdc Coordination Polymers

| Compound Formula | Metal Ion | Ligand | Coordination Geometry | Polymeric Structure |

|---|---|---|---|---|

| {[Rb6Co3(cpdc)6(H2O)12]∙6H2O}n | Co(II), Rb(I) | cpdc2- | Quasi-octahedral (CoO6) | 3D Polymer |

| [Cs2Co(cpdc)2(H2O)6]n | Co(II), Cs(I) | cpdc2- | Quasi-octahedral (CoO6) | 2D Polymer |

Data sourced from Matyukhina et al., 2022. mdpi.comnih.gov

Certain coordination complexes of this compound with paramagnetic transition metal ions, such as high-spin Co(II), exhibit interesting magnetic phenomena like field-induced slow magnetic relaxation. mdpi.comnih.gov This property is characteristic of single-ion magnets (SIMs), where the slow relaxation of magnetization is governed by the magnetic anisotropy of a single metal ion. mdpi.com

In the case of the cobalt(II) complexes with cpdc2-, {[Rb6Co3(cpdc)6(H2O)12]∙6H2O}n and [Cs2Co(cpdc)2(H2O)6]n, no significant out-of-phase signals in the AC magnetic susceptibility are observed in a zero direct current (dc) magnetic field. mdpi.com This indicates that quantum tunneling of magnetization (QTM) likely provides a fast relaxation pathway in the absence of an external field. mdpi.com

However, when an external dc magnetic field is applied, this quantum tunneling can be suppressed, and the complexes exhibit slow magnetic relaxation. mdpi.com For the rubidium-containing 3D polymer, this phenomenon is observed under an applied field of 1000 Oersted (Oe), while the cesium-containing 2D polymer shows slow relaxation at a field of 1500 Oe. mdpi.comnih.gov The presence of an easy axis of magnetic anisotropy in both compounds, supported by ab initio calculations, is a key factor for this behavior. mdpi.comnih.gov This means that the magnetic moment of the Co(II) ion has a preferred orientation, creating an energy barrier for the reversal of magnetization.

The study of such field-induced single-ion magnets is a significant area of research, with potential applications in high-density data storage and quantum computing. mdpi.com

Table 2: Magnetic Properties of Co(II)-cpdc Complexes

| Compound | Applied DC Field (HDC) for Slow Relaxation | Key Magnetic Feature |

|---|---|---|

| {[Rb6Co3(cpdc)6(H2O)12]∙6H2O}n | 1000 Oe | Easy axis of magnetic anisotropy |

| [Cs2Co(cpdc)2(H2O)6]n | 1500 Oe | Easy axis of magnetic anisotropy |

Advanced Spectroscopic and Computational Studies of Cyclopropane 1,1 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of Cyclopropane-1,1-dicarboxylic acid and its analogues. It provides detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound is characterized by the signals from the methylene (B1212753) protons of the cyclopropane (B1198618) ring. Due to the geminal dicarboxylic acid substitution, the two methylene groups are chemically equivalent. The protons on these carbons (C2 and C3) typically appear as a singlet or a complex multiplet depending on the solvent and concentration. The acidic protons of the two carboxyl groups are also observable, often as a broad singlet at a downfield chemical shift, though their visibility can be affected by the solvent used (e.g., they are readily exchanged in D₂O).

In the ¹³C NMR spectrum, three distinct signals are expected for this compound. A signal for the quaternary carbon (C1) bonded to the two carboxyl groups, a signal for the two equivalent methylene carbons (C2 and C3) of the cyclopropane ring, and a signal for the two equivalent carboxylic acid carbons.

Analogues, such as the dimethyl ester of this compound, show additional characteristic signals. For instance, the ¹H NMR spectrum of dimethyl cyclopropane-1,1-dicarboxylate would include a singlet for the methoxy (B1213986) protons, and its ¹³C NMR would show a corresponding signal for the methoxy carbons. nih.gov

Table 1: Representative NMR Data for this compound and an Analogue Note: Chemical shifts (δ) are in ppm. The exact values can vary based on solvent and experimental conditions.

| Compound | Nucleus | Chemical Shift (δ) | Multiplicity / Assignment |

|---|---|---|---|

| This compound | ¹H | ~1.6 | s (or m), 4H (CH₂) |

| ¹H | ~11-13 | br s, 2H (COOH) | |

| ¹³C | ~20-25 | C2/C3 (CH₂) | |

| ¹³C | ~30-35 | C1 | |

| ¹³C | ~170-175 | COOH | |

| Dimethyl cyclopropane-1,1-dicarboxylate nih.gov | ¹H | ~1.4 | s, 4H (CH₂) |

| ¹H | ~3.7 | s, 6H (OCH₃) | |

| ¹³C | ~21 | C2/C3 (CH₂) | |

| ¹³C | ~33 | C1 | |

| ¹³C | ~52 | OCH₃ |

The chemical shifts of nuclei in dicarboxylic acids, including this compound, are sensitive to the pH of the surrounding medium. This phenomenon is particularly relevant for Magnetic Resonance Spectroscopic Imaging (MRSI). The protonation state of the carboxylic acid groups changes with pH, leading to alterations in the electron density around nearby nuclei and, consequently, their NMR chemical shifts. nih.govnih.gov

For a dicarboxylic acid, the two carboxyl groups will deprotonate as the pH increases. This deprotonation causes a change in the electronic environment of the molecule. Specifically, the carbon atoms closest to the titratable carboxyl groups experience the most significant changes in their chemical shifts. nih.gov In the case of this compound, the quaternary carbon (C1) and the methylene carbons (C2/C3) would be most affected. The largest chemical shift perturbations are generally observed for the carbon atoms directly attached to the carboxylic acid group. nih.gov This pH-dependent shift can be exploited in MRSI to map pH non-invasively in biological systems.

Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large receptor molecules like enzymes. unl.ptnih.govnih.goved.gov The method identifies which parts of a ligand are in close proximity to the protein in the bound state.

The experiment involves selectively saturating a region of the ¹H NMR spectrum where only protein resonances appear. This saturation is then transferred to the protons of the bound ligand via spin diffusion. nih.gov When the ligand dissociates from the protein, it carries this saturation information with it. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained which shows signals only from the ligand protons that were in close contact with the protein. nih.gov The intensity of these signals provides information about the binding epitope of the ligand. nih.gov

Given that this compound is known to be an inhibitor of enzymes like 1-aminocyclopropane-1-carboxylic acid oxidase, STD-NMR could be employed to map its binding mode within the enzyme's active site. sigmaaldrich.cnnih.gov This would provide valuable structural data on the specific interactions responsible for its inhibitory activity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups and ascertain the structural features of molecules.

The IR and Raman spectra of this compound are dominated by the vibrational modes of the carboxylic acid groups and the cyclopropane ring. The key characteristic bands include:

O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ in the IR spectrum corresponds to the C=O stretching of the carboxyl groups. The exact position can indicate the extent of hydrogen bonding.

C-O Stretching and O-H Bending: These vibrations appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). Coupled C-O stretching and O-H in-plane bending modes are typically found around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and ring deformation (breathing) modes at lower frequencies.

PubChem provides data on Fourier Transform Infrared (FTIR) spectra obtained using a KBr wafer and Attenuated Total Reflectance (ATR) techniques, as well as FT-Raman spectra. nih.gov

Table 2: Key IR Absorption Bands for this compound Note: Frequencies are in cm⁻¹. Based on typical values for carboxylic acids and cyclopropane derivatives.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (ring) | 3000 - 3100 | Medium |

| C=O Stretch | 1680 - 1720 | Strong, Sharp |

| C-O Stretch / O-H Bend | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used for determining the mass-to-charge ratio of molecules, which allows for the determination of molecular weight and elemental composition. It is also used for structural elucidation through fragmentation analysis.

For this compound (molecular weight: 130.10 g/mol ), mass spectrometry can confirm its molecular mass. sigmaaldrich.cn Techniques like electrospray ionization (ESI) are particularly well-suited for polar, non-volatile molecules like dicarboxylic acids. A study utilizing HPLC-ESI tandem mass spectrometry (MS/MS) successfully quantified this compound in plant tissues. nih.gov In this method, the molecule is first ionized, and then the parent ion is fragmented to produce a characteristic pattern of daughter ions, which enhances the specificity and sensitivity of detection. The reported limit of detection for this method was 4 pmol. nih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be used, though it often requires derivatization of the non-volatile carboxylic acids into more volatile forms, such as their methyl esters, prior to analysis. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for identification.

X-ray Diffraction Studies

X-ray diffraction analysis provides definitive information on the three-dimensional arrangement of atoms and molecules in a crystalline solid. Studies on this compound have revealed its precise crystal and molecular structure, confirming key intramolecular features. iucr.orgsigmaaldrich.com

The compound crystallizes in the triclinic space group Pī. iucr.org A significant finding from the structural analysis is the presence of a strong intramolecular hydrogen bond between the two carboxylic acid groups, with an O···O distance of 2.563 Å. iucr.org The molecules are further arranged in chains along the y-axis through intermolecular hydrogen bonds (O···O distance of 2.641 Å). iucr.org

The analysis also detailed the bond lengths within the cyclopropane ring, showing asymmetry. The bond opposite the two carboxyl groups is significantly shorter (1.462 Å) than the other two bonds of the ring (1.531 Å and 1.538 Å). iucr.org This shortening is attributed to the proximity of the polar carbonyl groups. iucr.org

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| Cell Constants | a = 12.045 Å |

| b = 13.822 Å | |

| c = 5.286 Å | |

| α = 137.53° | |

| β = 92.22° | |

| γ = 89.88° | |

| Molecules per Unit Cell (Z) | 4 |

| Intramolecular H-bond (O···O) | 2.563 Å |

| Intermolecular H-bond (O···O) | 2.641 Å |

| Cyclopropane C-C bond (opposite COOH) | 1.462 Å |

| Cyclopropane C-C bonds (adjacent to COOH) | 1.531 Å, 1.538 Å |

Data sourced from Acta Crystallographica (1971). iucr.org

Computational Chemistry and Molecular Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, these simulations are employed to predict potential biological targets and binding affinities. For example, in silico studies on 2-(aminomethyl)this compound have identified family C G-protein-coupled receptors, specifically the metabotropic glutamate (B1630785) receptor, as a probable physiological target. kg.ac.rs

Similarly, molecular docking was used to investigate the interaction between 1-amino-cyclopropane-1-carboxylic acid (ACCA), a related compound, and the 7Q3S protein in maize to evaluate its potential as a bioactive compound for enhancing stress resilience. nih.gov Such studies calculate the binding energy, where a lower score indicates higher affinity, to screen for the most potent compounds against a target protein. nih.gov

Ab initio quantum chemistry methods are used to study the electronic structure and properties of molecules from first principles, without relying on experimental data. These calculations have been applied to coordination complexes involving the dianion of this compound (cpdc²⁻) to understand their magnetic behavior. mdpi.comnih.gov

In a study of Cobalt(II) complexes with cpdc²⁻ ligands, ab initio calculations based on the state-averaged complete-active-space self-consistent-field (SA-CASSCF) wave function, complemented by N-electron valence second-order perturbation theory (NEVPT2), were performed. mdpi.com These calculations, based on the experimentally determined X-ray structures, were used to determine the zero-field splitting (ZFS) parameters and the g-tensor. mdpi.com The results revealed that the Cobalt(II) complexes possess an easy axis of magnetic anisotropy, a key property for single-ion magnets. mdpi.comnih.gov

Table 3: Calculated Magnetic Properties for a Co(II)-cpdc Complex

| Calculation Method | Property | Result |

|---|---|---|

| SA-CASSCF/NEVPT2 | Zero-Field Splitting (ZFS) | Indicates easy-axis anisotropy |

| g-tensor components | Consistent with high-spin Co(II) |

Based on findings for {[Rb₆Co₃(cpdc)₆(H₂O)₁₂]∙6H₂O}n. mdpi.com

This compound is known to be an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthetic pathway of ethylene (B1197577), a crucial plant hormone. nih.gov Ethylene synthesis in plants like tomatoes is a highly regulated process, transitioning from an auto-inhibitory (System 1) to an autostimulatory (System 2) phase during fruit ripening. nih.gov The enzyme ACC synthase is also a key regulatory point in this pathway. nih.gov

In silico studies, such as molecular docking and molecular dynamics, can be used to model the interaction between this compound and the active site of ACC oxidase. These computational models help to elucidate the mechanism of inhibition at a molecular level. By simulating the binding, researchers can understand how the inhibitor blocks the active site, preventing the conversion of ACC to ethylene. Such studies are crucial for designing and understanding compounds that can be used to control ethylene-dependent processes like fruit ripening and senescence.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dibromoethane (B42909) |

| 1-aminocyclopropane-1-carboxylic acid |

| 2-(aminomethyl)this compound |

| 2,3-dibropropionic acid |

| Benzene |

| Carbon dioxide |

| Chloroform |

| Cyanoacetic acid |

| Cyclopropane-1,1,2-tricarboxylic acid |

| This compound |

| Diethyl malonate |

| Ethylene |

| Isopropenyl acetate (B1210297) |

| Malonic acid |

| Sodium chloride |

| Sodium hydroxide |

Prediction of Pharmacokinetic Properties

The prediction of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical component of computational drug design and development. For this compound, in silico methods, which utilize its chemical structure to forecast its behavior in the body, provide valuable early-stage insights. While direct, comprehensive ADME studies on this specific molecule are not extensively published, its pharmacokinetic profile can be inferred from its fundamental physicochemical properties.

Key physicochemical parameters for this compound have been compiled from various sources and are presented below. These properties serve as the foundation for predicting its ADME profile.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆O₄ | chemscene.com |

| Molecular Weight | 130.10 g/mol | chemscene.comsigmaaldrich.comnih.gov |

| Melting Point | 134-136 °C | sigmaaldrich.com |

| Solubility | Soluble in methanol (B129727) and water. | sigmaaldrich.comottokemi.com |

| LogP (octanol/water partition coefficient) | -0.0642 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | chemscene.comnih.gov |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Absorption: The absorption of a compound, particularly oral absorption, is influenced by its solubility, lipophilicity (LogP), and molecular size. This compound is reported to be soluble in water, a favorable characteristic for absorption. sigmaaldrich.comottokemi.com Its low LogP value of -0.0642 indicates hydrophilicity, which can sometimes hinder passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract. chemscene.com However, its topological polar surface area (TPSA) of 74.6 Ų is well within the range typically associated with good oral bioavailability. chemscene.comnih.gov For comparison, a related compound, 2-(aminomethyl)this compound, was predicted to have good gastrointestinal absorption in an in silico study. researchgate.netkg.ac.rs

Distribution: Following absorption, a compound's distribution throughout the body is largely governed by its ability to cross biological membranes and bind to plasma proteins. The low LogP value of this compound suggests that it may not readily cross the blood-brain barrier, a desirable trait for drugs intended to act peripherally. chemscene.com The TPSA and number of hydrogen bond donors and acceptors also play a role in membrane permeability and, consequently, distribution into various tissues. chemscene.com

Metabolism: While specific metabolic pathways for this compound have not been detailed in the searched literature, dicarboxylic acids can potentially undergo various metabolic transformations. It is important to note that a related compound, cyclopropanecarboxylic acid, has been studied in the context of drug metabolism, where it was identified as a metabolite of the anxiolytic drug panadiplon. nih.gov

Excretion: Small, water-soluble compounds like this compound are typically eliminated from the body via the kidneys. Its high water solubility and hydrophilicity suggest that renal excretion is a likely primary route of elimination. sigmaaldrich.comottokemi.com

The predictive data for the pharmacokinetic properties of this compound are summarized in the table below, based on its physicochemical characteristics.

Predicted ADME Profile of this compound

| ADME Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Absorption | ||

| Gastrointestinal Absorption | Likely Good | High water solubility and acceptable TPSA. chemscene.comsigmaaldrich.comnih.govottokemi.com |

| Distribution | ||

| Blood-Brain Barrier Permeation | Low | Hydrophilic nature (low LogP). chemscene.com |

| Metabolism | ||

| Metabolic Stability | To be determined | No direct studies found. |

| Excretion | ||

| Primary Route | Likely Renal | High water solubility. sigmaaldrich.comottokemi.com |

It is important to emphasize that these are predictions based on computational analysis of the molecule's structure and physicochemical properties. Experimental in vitro and in vivo studies would be necessary to confirm this predicted pharmacokinetic profile.

Applications in Advanced Organic Synthesis and Materials Science

Cyclopropane-1,1-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis

The inherent ring strain and the presence of two carboxylic acid functional groups make this compound a highly reactive and versatile building block in organic chemistry. chemimpex.com This allows chemists to construct complex molecular architectures that are of interest in various chemical industries. chemimpex.comgoogle.com

In pharmaceutical research, this compound serves as a valuable starting material for the synthesis of novel drug candidates. chemimpex.comgoogle.com Its rigid cyclopropane (B1198618) scaffold is a desirable feature in drug design, as it can help to lock a molecule into a specific conformation, potentially leading to enhanced biological activity and selectivity. nih.gov The dicarboxylic acid functionality provides convenient handles for derivatization, allowing for the creation of diverse libraries of compounds for screening. chemimpex.comnih.gov For instance, it is a known pharmaceutical intermediate for the production of Aminopentamide Sulfate. ganeshremedies.com Furthermore, derivatives of this acid have been used to create new heterocyclic compounds containing thiadiazole and 1,2,4-triazole (B32235) moieties, which are of interest in medicinal chemistry. ganeshremedies.comsigmaaldrich.cn The cyclopropane motif is found in numerous small molecule drugs, highlighting its importance in the pharmaceutical industry. nih.gov

Beyond pharmaceuticals, this compound is a key intermediate in the synthesis of a variety of specialty chemicals. chemimpex.com Its derivatives are valuable starting materials for manufacturing plant protection agents. google.com The compound can be used to prepare spiro-cyclopropyl metallocycles and is a building block for cyclopropanecarboxamides with antifungal activity. sigmaaldrich.cnchemicalbook.com The synthesis of cyclopropane-fused bicyclic amidines, which are biologically and pharmaceutically important, can be achieved using methods that start from cyclopropane derivatives. researchgate.net The ability to introduce the cyclopropane ring into larger molecules makes it a sought-after ingredient in laboratories focused on organic and material development. chemimpex.com

Role in Polymer and Resin Production for Advanced Materials

This compound also plays a role as a monomer in the production of specialty polymers and resins, contributing to the development of advanced materials. chemimpex.comchemscene.com The incorporation of the cyclopropane ring into the polymer backbone can impart unique properties, such as enhanced flexibility and thermal stability. chemimpex.com This makes it a valuable component in the plastics industry for creating materials with tailored characteristics. chemimpex.com It is also being explored for its potential in creating biodegradable materials, which addresses the increasing demand for sustainable solutions. chemimpex.com

Development of Herbicides and Plant Growth Regulators

The compound and its derivatives have shown significant activity as herbicides and plant growth regulators, primarily through the inhibition of key plant enzymes. google.comnih.gov

This compound (CPD) is a known inhibitor of ketol-acid reductoisomerase (KARI), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.govnih.govebi.ac.uk This pathway is essential for plant survival, making KARI an attractive target for the development of new herbicides. nih.gov CPD acts as a transition-state mimic and binds to the active site of the enzyme, competing with the natural substrate. nih.govresearchgate.net Research on the purified rice KARI enzyme revealed that CPD is a potent, slow, and tight-binding inhibitor with an inhibition constant of 90 nM. researchgate.net The inhibition is time-dependent due to the slow formation and dissociation of the enzyme-inhibitor complex. researchgate.net While CPD itself shows this inhibitory activity, new analogues of CPD have been synthesized and tested for their herbicidal effects, with some showing moderate activity against certain plant species. nih.govresearchgate.net

This compound also influences plant growth by affecting the biosynthesis of ethylene (B1197577), a key plant hormone that regulates numerous physiological processes, including fruit ripening and senescence. nih.govnih.govfrontiersin.org It acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACO), the enzyme that catalyzes the final step in ethylene production. sigmaaldrich.cnchemicalbook.comnih.gov As a structural analogue of ACC, the substrate for ACO, this compound can interfere with the normal ethylene production process. nih.gov Studies on partially purified apple ACO have confirmed the inhibitory effect of this compound. nih.gov By modulating ethylene levels, it can be used to control various aspects of plant growth and development. researchgate.netusp.br

Potential in Environmental Applications for Biodegradable Materials

This compound is emerging as a compound of interest in the development of biodegradable materials. kg.ac.rs The dual carboxylic acid functional groups attached to a rigid cyclopropane ring make it a viable monomer for the synthesis of specialty polymers, particularly polyesters. kg.ac.rsmdpi.com

The general approach to forming these polymers involves thermal polycondensation, a process where dicarboxylic acids react with diols to form long polyester (B1180765) chains. mdpi.com While specific research on polyesters derived exclusively from this compound is not extensively detailed in publicly available literature, its structural analogy to other dicarboxylic acids used in biodegradable polymer synthesis, such as succinic acid, suggests its potential. mdpi.com The incorporation of the compact and strained cyclopropane ring into a polymer backbone could impart unique physical properties, such as altered thermal stability and flexibility, compared to conventional aliphatic polyesters. kg.ac.rs The exploration of this compound is part of a broader effort to create sustainable materials to address the environmental impact of non-degradable plastics. kg.ac.rsrsc.org

Applications in Enzyme and Protein Interaction Studies

The rigid structure of the cyclopropane ring makes this compound and its derivatives valuable tools for studying the interactions between small molecules and proteins. This constrained conformation helps researchers understand the specific binding requirements of enzyme active sites and other protein binding pockets.

O-Acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it a target for developing new antibacterial agents. nih.govtandfonline.com The enzyme is absent in mammals, which allows for selective targeting. nih.govtandfonline.com Research has demonstrated that molecules incorporating a cyclopropane carboxylic acid scaffold are effective inhibitors of OASS isoforms (OASS-A and OASS-B). rsc.orgnih.gov

Although much of the detailed research has focused on the related cyclopropane-1,2-dicarboxylic acids and other derivatives, these studies underscore the importance of the cyclopropane moiety as a key pharmacophore for OASS binding. tandfonline.comrsc.org These compounds act as competitive inhibitors, binding to the enzyme's active site. acs.org

Key research findings include:

High-Affinity Binding: A series of 2-substituted-cyclopropane-1-carboxylic acids were found to be potent, non-natural small molecule inhibitors of OASS from Haemophilus influenzae (HiOASS-A), with dissociation constants (Kd) in the low micromolar range. rsc.org

Nanomolar Inhibition: Further rational design has led to derivatives with nanomolar dissociation constants against Salmonella enterica serovar Typhimurium OASS (StOASS) isoenzymes. nih.gov

Biophysical Characterization: The interaction between cyclopropane-1,2-dicarboxylic acid derivatives and OASS has been characterized using advanced biophysical methods. Saturation Transfer Difference NMR (STD-NMR) has been used to elucidate the binding mode, while fluorescence spectroscopy shows that binding induces a significant increase in the fluorescence of the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govtandfonline.com This fluorescence enhancement makes these compounds excellent probes for developing competitive binding assays. nih.govtandfonline.com

| Derivative Class | Target Enzyme | Key Findings | Investigative Techniques | Reference |

|---|---|---|---|---|

| 2-Substituted-cyclopropane-1-carboxylic acids | OASS-A from Haemophilus influenzae (HiOASS-A) | Demonstrated potent inhibition with dissociation constants (Kd) in the low micromolar range. | Binding Affinity Assays, Molecular Modelling | rsc.org |

| Cyclopropane-carboxylic acid scaffold | S. Typhimurium OASS-A and OASS-B | Derivatives achieved good activities in the nanomolar range against both isoforms. Act as effective colistin (B93849) adjuvants. | Enzyme Inhibition Assays, MIC Evaluation, Crystallography | nih.govacs.org |

| Cyclopropane-1,2-dicarboxylic acids | S. Typhimurium OASS-A and OASS-B | Binding mode characterized; compounds induce fluorescence of the PLP coenzyme upon binding. | Saturation Transfer Difference NMR (STD-NMR), Fluorescence Spectroscopy | nih.govtandfonline.com |

Bovine Serum Albumin (BSA) is a major transport protein in the blood, and understanding how potential drug molecules bind to it is crucial for pharmacology. The binding of a drug to BSA affects its distribution, metabolism, and efficacy. kg.ac.rsresearchgate.net

A study exploring the binding properties of 2-(aminomethyl)this compound , a derivative of the title compound, revealed significant interaction with BSA. kg.ac.rsresearchgate.net The investigation used fluorescence emission titration, a standard technique for studying protein binding. researchgate.net BSA exhibits intrinsic fluorescence, and a decrease in this fluorescence upon the addition of the cyclopropane compound indicates that a binding event is occurring and a complex is being formed. kg.ac.rsresearchgate.net

The key findings from this research were:

Binding Stoichiometry: The compound was found to bind to BSA in a 1:1 molar ratio. kg.ac.rsresearchgate.net

Binding Constant (Ka): The binding constant was determined to be between 10⁴ and 10⁶ M⁻¹, which is considered a favorable range for drug-protein interactions, indicating strong but reversible binding. kg.ac.rsresearchgate.net

| Parameter | Value | Method | Significance | Reference |

|---|---|---|---|---|

| Binding Molar Ratio (Compound:BSA) | ~1:1 | Fluorescence Emission Titration | Indicates a single primary binding site on the BSA molecule for the compound. | kg.ac.rsresearchgate.net |

| Binding Constant (Ka) | 10⁴ - 10⁶ M⁻¹ | Fluorescence Emission Titration | The strength of the interaction falls within an optimal range for effective transport and release in the bloodstream. | kg.ac.rsresearchgate.net |

Future Directions and Emerging Research Areas

Exploration of Novel Cyclopropane-1,1-dicarboxylic Acid Analogues with Enhanced Bioactivity

A primary focus of ongoing research is the rational design and synthesis of new analogues of this compound (CPD) with improved biological effects. Scientists are modifying the core structure to enhance potency and selectivity for various biological targets.

One area of exploration is in agriculture, where CPD is known to inhibit ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. researchgate.netnih.gov This inhibition forms the basis for its herbicidal activity. A recent study detailed the synthesis of a new series of CPD analogues, including various dicarboxamides. nih.gov While most of the synthesized compounds showed low herbicidal activity against lettuce and bentgrass, one analogue, N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide, displayed moderate activity against bentgrass. nih.gov These findings provide a foundation for designing more effective KARI inhibitors for agricultural use. nih.gov

Another significant bioactivity of CPD analogues is the inhibition of ethylene (B1197577) biosynthesis in plants. nih.govresearchgate.net Ethylene is a phytohormone that regulates many aspects of plant growth, including fruit ripening and senescence. unl.pt CPD and its structural analogue, trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), are effective inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, the enzyme catalyzing the final step in ethylene production. nih.govresearchgate.net Research is focused on developing new functionally substituted cyclopropane (B1198618) carboxylic acids that could serve as potent regulators of the plant life cycle, potentially extending the shelf-life and quality of fruits and vegetables. researchgate.net

| Analogue Name | Target Enzyme/Process | Observed Bioactivity | Potential Application |

|---|---|---|---|

| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Ketol-acid reductoisomerase (KARI) | Moderate herbicidal activity against bentgrass. nih.gov | Herbicide development. nih.gov |

| trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) | ACC oxidase | Inhibition of ethylene biosynthesis. nih.govresearchgate.net | Plant growth regulation, fruit preservation. researchgate.net |

| 2-(aminomethyl)this compound | Metabotropic glutamate (B1630785) receptor, excitatory amino acid transporter (predicted) | Identified as a candidate for structural modification for pharmacological performance based on in silico screening. kg.ac.rs | Neurochemical research, drug discovery scaffold. kg.ac.rs |

Advanced Catalytic Systems for Sustainable Synthesis

The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is crucial for both research and industrial applications. Traditional methods often involved difficult purifications or produced significant waste. orgsyn.orggoogle.com

Modern approaches are increasingly focused on catalysis to improve yields and sustainability. One effective method utilizes phase-transfer catalysis and concentrated alkali to achieve a one-pot conversion of diethyl malonate to the cyclopropane diacid. orgsyn.org This process is advantageous as the product can be easily isolated by crystallization. orgsyn.org Another advanced process uses an alcoholate as a condensation agent for the reaction between a malonic acid compound and a 1,2-dihalo compound. This method achieves yields of nearly 90% and avoids the production of waste gases, making it a more sustainable option. google.com

Research also explores the use of different catalysts and reaction conditions to favor the use of less reactive but more cost-effective starting materials, such as replacing 1,2-dibromoethane (B42909) with 1,2-dichloroethane (B1671644). google.comgoogle.com For instance, using finely divided potassium carbonate and azeotropic removal of reaction water can produce high yields of this compound esters from a dichlorinated starting material. google.com These advanced catalytic systems not only improve the economic feasibility but also reduce the environmental footprint of producing these valuable compounds. google.com

Deeper Mechanistic Understanding of Biological Interactions

A fundamental aspect of future research is to elucidate the precise molecular mechanisms by which this compound and its analogues exert their biological effects. This involves detailed kinetic and structural studies of their interactions with target enzymes.

For example, CPD is characterized as a slow, tight-binding inhibitor of rice ketol-acid reductoisomerase (KARI). researchgate.net Kinetic analysis revealed that its potent inhibition (inhibition constant of 90 nM) is due to low rate constants for both the formation and dissociation of the enzyme-inhibitor complex. researchgate.net This slow-binding inhibition mechanism provides valuable information for designing even more potent inhibitors. researchgate.net

In its role as an inhibitor of ethylene production, studies on partially purified ACC oxidase from apples have been conducted to understand the inhibition pattern of CPD. nih.govresearchgate.net The shared cyclopropane ring among inhibitors like CPD and PCCA is a key structural feature for this activity. nih.gov Mechanistic proposals have been put forward to explain the kinetic behavior of these inhibitors, clarifying the relationship between their structure and activity. nih.govresearchgate.net Further investigations using techniques like X-ray crystallography of the enzyme-inhibitor complex could provide atomic-level details of the binding interactions, paving the way for more targeted inhibitor design.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation is becoming a cornerstone of modern chemical research. This integrated approach is particularly powerful for the rational design of novel this compound derivatives with specific biological functions.

In silico methods, such as molecular docking and pharmacokinetic property prediction, are being used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. For instance, molecular docking simulations were used to support the hypothesis that the herbicidal activity of newly synthesized CPD analogues is due to the inhibition of the KARI enzyme. nih.gov This computational insight helps to confirm the mode of action and guides the design of future analogues with potentially higher binding affinity. nih.gov

Another study used in silico screening to evaluate the drug-likeness and ADME (absorption, distribution, metabolism, and elimination) properties of 2-(aminomethyl)this compound. kg.ac.rs The results indicated good solubility and gastrointestinal absorption but an inability to cross the blood-brain barrier. The screening also identified probable physiological targets, such as the metabotropic glutamate receptor, suggesting that the compound is a promising candidate for further structural modifications to enhance its pharmacological profile. kg.ac.rs This combination of computational prediction and experimental verification accelerates the discovery process, saving time and resources. nih.gov

Development of New Applications in Biomedicine and Agriculture

While current applications are promising, researchers are actively exploring new frontiers for this compound and its derivatives in both medicine and agriculture.

In agriculture, beyond developing new herbicides based on KARI inhibition nih.gov, there is significant potential in leveraging the inhibition of ethylene biosynthesis. researchgate.net Compounds that can precisely control ethylene production could be used to manage crop growth, delay fruit ripening to reduce spoilage, and retard flower senescence, offering substantial economic benefits. unl.ptresearchgate.net The development of new, highly effective inhibitors is a key research objective. researchgate.net

In biomedicine, the CPD scaffold is emerging as a valuable starting point for drug discovery. The KARI enzyme it inhibits in plants is also present in bacteria and fungi, making it a potential target for new antimicrobial agents. Furthermore, in silico studies have pointed to the potential for CPD analogues to interact with important targets in the central nervous system, such as glutamate receptors. kg.ac.rs While the studied analogue itself may not cross the blood-brain barrier, it serves as a template for designing new molecules that can. kg.ac.rs The structural rigidity and unique stereochemistry of the cyclopropane ring make it an attractive element for creating conformationally constrained amino acids and peptides for various therapeutic applications. unl.pt The precedent set by carboplatin, an anticancer drug derived from cyclobutane-1,1-dicarboxylic acid, highlights the potential of small-ring dicarboxylic acids in developing important pharmaceuticals. wikipedia.org

常见问题

Q. What are the standard synthetic routes for Cyclopropane-1,1-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via two primary routes:

- Route 1 : Hydrolysis of diethyl cyclopropane-1,1-dicarboxylate under basic conditions (e.g., NaOH), followed by acidification to yield the dicarboxylic acid. This method requires careful control of pH to avoid partial decarboxylation .

- Route 2 : Cyclization of 1,3-dibromopropane with diethyl malonate in the presence of sodium ethoxide (NaOEt), forming cyclopropane-1,1-dicarboxylate esters, which are subsequently hydrolyzed .

- Key Factors : Reaction temperature (>80°C accelerates decarboxylation), base concentration (excess NaOH may degrade the cyclopropane ring), and solvent polarity (methanol enhances solubility but may reduce ester stability). Yields typically range from 70–85%, with purity >95% achievable via recrystallization from hot water .

Q. How is the crystal structure of this compound characterized, and what are its implications for reactivity?

- Methodological Answer : X-ray diffraction reveals a strained cyclopropane ring (Baeyer angle strain) with planar carboxyl groups (-COOH) oriented at 120° relative to the ring. The crystal lattice exhibits intermolecular hydrogen bonding between carboxyl groups (O–H···O distances: 2.65–2.70 Å), stabilizing the solid-state structure. This strain enhances reactivity in ring-opening reactions, such as nucleophilic additions to synthesize heterocyclic derivatives (e.g., thiazoles or triazoles) .

Q. What analytical techniques are most effective for quantifying this compound in plant tissues?

- Methodological Answer :

- HPLC-ESI-MS/MS : Optimized using a C18 column, isocratic elution (0.1% formic acid in water:methanol, 70:30), and negative-ion mode. Limit of detection (LOD): 0.1 ng/mL in tomato extracts .

- Gas Chromatography-MS : Requires derivatization (e.g., trimethylsilylation) to enhance volatility. Provides complementary data but is less sensitive than HPLC for polar carboxylates .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance its utility in hyperpolarized MRI pH sensing?

- Methodological Answer : Deuterated ([D₄]) and ¹³C-labeled analogs exhibit prolonged T₁ relaxation times (70–105 s at 11.7 T), enabling real-time pH monitoring via chemical shift (CS) changes. For example, the ¹³C resonance at the C2 position shifts by 1.2 ppm between pH 6.5 and 7.4. Applications include tracking tumor acidosis in vivo using dynamic nuclear polarization (DNP) .

Q. What mechanisms underlie the herbicidal activity of this compound analogues?

- Methodological Answer : Analogues such as methyl-cyclopropane-1,1-dicarboxylate inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, disrupting ethylene biosynthesis in plants. Molecular docking studies (AutoDock Vina) show hydrogen bonding between the carboxylate groups and the enzyme’s Fe²⁺-binding site (binding energy: −8.2 kcal/mol). Field trials demonstrate 90% suppression of Amaranthus retroflexus growth at 100 ppm .

Q. How do coordination polymers of this compound with transition metals exhibit slow magnetic relaxation?

- Methodological Answer : Cobalt(II) complexes (e.g., {Co(cpdc)₂(H₂O)}²⁻) form 3D polymers with Rb⁺ or Cs⁺ linkers. Magnetic studies (SQUID) reveal slow relaxation under DC fields (1000–1500 Oe) due to magnetic anisotropy (D = −45 cm⁻¹) and Orbach/Raman relaxation mechanisms. Ab initio calculations (CASSCF/NEVPT2) confirm an easy-axis magnetization, enabling single-molecule magnet (SMM) behavior .

Q. What challenges arise in synthesizing cyclopropane-containing polymers, and how are they addressed?

- Methodological Answer : Ring strain in cyclopropane complicates polymerization. A three-step strategy is employed:

- Step 1 : Living ring-opening polymerization of di-n-propyl cyclopropane-1,1-dicarboxylate using organocatalysts.

- Step 2 : Basic hydrolysis of ester groups to carboxylates.

- Step 3 : Acidification to regenerate -COOH moieties.

The resulting poly(trimethylene-1,1-dicarboxylic acid) exhibits high thermal stability (TGA: decomposition >250°C) and symmetry-driven crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。